molecular formula C10H9ClN2O2 B2902478 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole CAS No. 754214-34-1

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2902478
CAS No.: 754214-34-1
M. Wt: 224.64
InChI Key: ZRTPAZHFKPJFHG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it a useful tool in biochemical studies.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTPAZHFKPJFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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